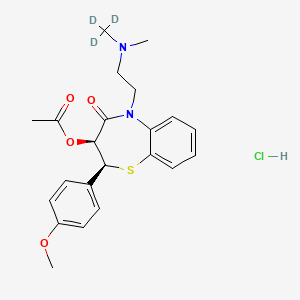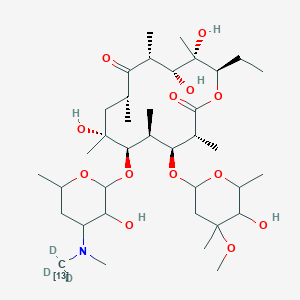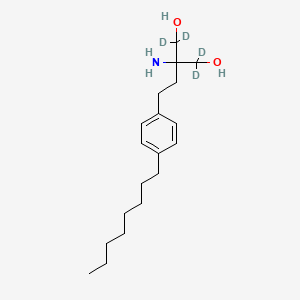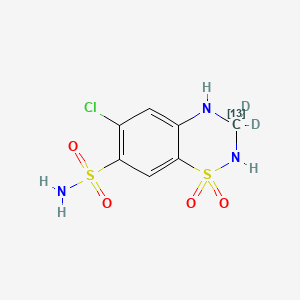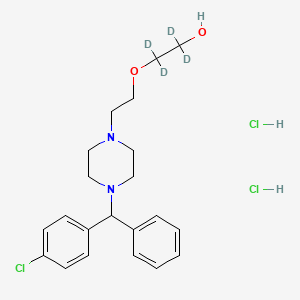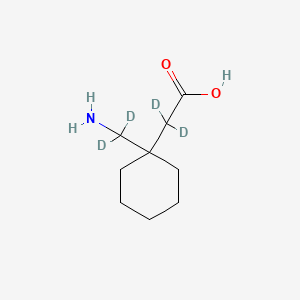
Rivastigmine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An isotope labelled of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of dementia.
Aplicaciones Científicas De Investigación
Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has been observed to improve hallucinations, sleep disturbance, and carer distress in patients with advanced Parkinson's disease, enhancing cognitive performance significantly (Reading, Luce, & McKeith, 2001).
Impact on Depression-like Behaviors and Neurogenesis : In a study, Rivastigmine showed to improve depression-like behaviors and rescue impaired neurogenesis in a mouse model. It suggests that Rivastigmine affects the cholinergic and serotonergic systems, potentially ameliorating depressive behaviors in Alzheimer's disease patients (Islam, Moriguchi, Tagashira, & Fukunaga, 2014).
Modulation of K+ Currents in Rat Hippocampal Neurons : Rivastigmine is shown to inhibit the amplitudes of transient outward K+ current (IK(A)) and the delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons. This indicates pharmacological actions of Rivastigmine beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Enhancement of Attention in Dementia : Rivastigmine has demonstrated significant benefits over placebo in various aspects of attention in patients with dementia associated with Parkinson's disease. This includes sustained attention, focused attention, consistency of responding, and central processing speed (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Improvement of Executive Function in Parkinson's Disease Dementia : In Parkinson's disease dementia, Rivastigmine has been associated with significant improvements over placebo in executive function tests. These findings support the hypothesis that Rivastigmine may affect frontal subcortical circuits, contributing to clinical improvement associated with executive function (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).
Effects on Cholinesterases and Alzheimer's Disease : Kinetic and structural studies on Rivastigmine's interaction with cholinesterases have shown its effective inhibition of acetylcholinesterase, particularly in the treatment of Alzheimer's disease. Rivastigmine carbamylates acetylcholinesterase and butyrylcholinesterase at varying rates, with spontaneous reactivation of all four conjugates being very slow (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
Effects on Cognitive Function in Alzheimer's Disease : Rivastigmine has been found to alter brain activation in Alzheimer’s disease patients. Functional MRI studies showed that rivastigmine enhances brain activation in the fusiform and frontal cortices, linking the observed increase in cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).
Propiedades
Número CAS |
1133229-22-7 |
|---|---|
Nombre del producto |
Rivastigmine-d5 |
Fórmula molecular |
C14H17N2O2D5 |
Peso molecular |
255.37 |
Pureza |
95% by HPLC; 98% atom D; |
Números CAS relacionados |
123441-03-2 (unlabelled) |
Sinónimos |
(S)-3-(1-(dimethylamino)ethyl)phenyl (ethyl-d5)(methyl)carbamate |
Etiqueta |
Rivastigmine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



